
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)- is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.278. The purity is usually 95%.
BenchChem offers high-quality Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen-bonded Chains and Molecular Structure
Researchers have examined molecules closely related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-", such as compounds with chloro, methyl, and methoxyphenyl substituents. These studies reveal how such molecules are linked into chains by hydrogen bonds, showcasing their potential in crystallography and material science for designing molecules with specific structural properties (Trilleras et al., 2005).
Synthesis and Reactivity
The synthesis and properties of various compounds bearing the propenone core have been explored, including their reactivity and potential as building blocks in organic synthesis. For instance, the synthesis of novel fluorescent chemosensors for metal ion detection, based on pyrazoline compounds, demonstrates the utility of these structures in creating sensitive and selective sensors for applications in environmental monitoring and bioimaging (Rangasamy & Vandana, 2018).
Antitumor Activity
Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a structural motif with the propenone of interest, have been investigated for their in vitro antitumor activity. These studies highlight the potential of such compounds in medicinal chemistry, particularly in developing new therapies for cancer (Zsoldos-Mády et al., 2006).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and theoretical studies, including molecular docking and quantum chemical calculations, have been conducted on compounds structurally related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-". These studies offer insights into the electronic structure and potential biological interactions of such compounds, suggesting applications in the development of pharmaceuticals and materials science (Viji et al., 2020).
Environmental and Biological Applications
Investigations into the degradation of bisphenol-A and related compounds, which share phenolic and propenone structural elements, highlight the environmental relevance of these studies. The research focuses on biodegradation processes and the environmental fate of synthetic organic compounds, underscoring the importance of understanding and mitigating the impact of chemical pollutants (Kang et al., 2007).
特性
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCXRYFGAKILJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
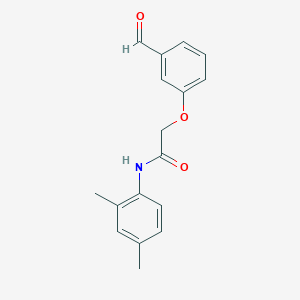
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B2541887.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)
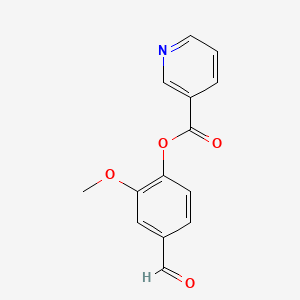
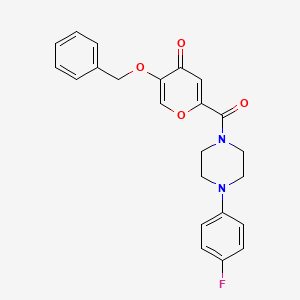
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]but-2-ynamide](/img/structure/B2541896.png)
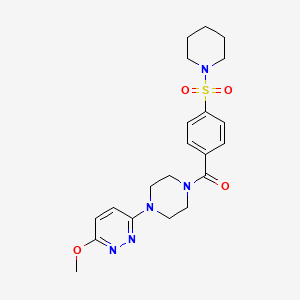
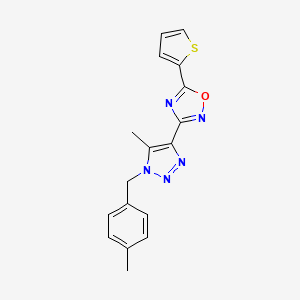
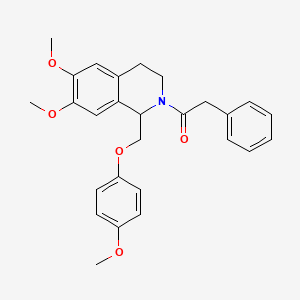
![2-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2541904.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2541906.png)
![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)
